molecular formula C26H40O3 B1169751 2OOCTADECYLGLABRIDIN CAS No. 159834-47-6

2OOCTADECYLGLABRIDIN

Cat. No.: B1169751
CAS No.: 159834-47-6
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Description

Contextualization within Natural Product Chemistry Research

Natural products have historically served as invaluable sources for novel therapeutic agents, contributing significantly to the global pharmacopeia . Their inherent structural complexity and chemical diversity provide unique starting points for drug discovery, often exhibiting broad biological activities with distinct mechanisms of action . Despite their therapeutic promise, many natural products face challenges in drug development, including issues related to low aqueous solubility, poor metabolic stability, and limited systemic bioavailability, which hinder their optimal delivery and efficacy in biological systems . Consequently, a crucial aspect of modern natural product chemistry research involves the application of sophisticated synthetic methodologies to modify these bioactive scaffolds. This process, known as derivatization, aims to address the inherent limitations of the parent compounds while preserving or enhancing their desired biological attributes .

Overview of Derivatization Strategies for Bioactive Scaffolds

Derivatization strategies are pivotal in transforming natural products into more viable drug candidates or pharmacological probes. These chemical modifications introduce new functional groups or alter existing ones, thereby modulating the physicochemical properties of the parent compound . Common derivatization approaches include esterification, etherification (alkylation), glycosylation, amidation, and the formation of prodrugs . Each strategy is typically employed with specific objectives in mind:

Improving Solubility: Adding polar groups can increase aqueous solubility, facilitating systemic administration.

Enhancing Bioavailability: Modifications can improve absorption across biological membranes, reduce first-pass metabolism, or prolong plasma half-life .

Modulating Potency and Selectivity: Chemical changes can optimize binding interactions with molecular targets, leading to increased potency or improved selectivity for specific biological pathways.

Introducing Targeting Moieties: Attaching specific ligands can direct the compound to particular cells, tissues, or organs.

Enhancing Stability: Protecting labile functional groups can prevent degradation under physiological conditions or during storage .

These strategies enable researchers to explore structure-activity relationships (SAR) systematically, providing insights into the molecular determinants of biological activity and paving the way for the development of optimized therapeutic agents .

Rationale for Investigating 2OOCTADECYLGLABRIDIN within the Glabridin (B1671572) Congener Family

Glabridin (PubChem CID: 107904), an isoflavane extracted from the roots of Glycyrrhiza glabra (licorice), is widely recognized for its diverse pharmacological activities, including potent antioxidant, anti-inflammatory, and estrogenic-like effects . Despite its promising biological profile, Glabridin's application in clinical settings is often limited by its low chemical stability and poor bioavailability, characteristics commonly observed in many natural polyphenolic compounds . These limitations underscore the necessity for chemical modifications to improve its druggability.

The rationale for investigating this compound within the Glabridin congener family stems from the strategic aim of enhancing Glabridin's lipophilicity and potentially its pharmacokinetic properties. The prefix "2O" likely denotes a modification at an oxygen atom, specifically at the 2'-hydroxyl group of the Glabridin scaffold, while "octadecyl" refers to a long-chain saturated alkyl group (C18H37). This type of derivatization, often an etherification or esterification with a fatty acid derivative, is a well-established strategy in medicinal chemistry to impart increased lipophilicity to a molecule .

The addition of a long aliphatic chain, such as an octadecyl group, to Glabridin at a reactive hydroxyl position would significantly increase the compound's partition coefficient (LogP). This increased lipophilicity is hypothesized to:

Improve Membrane Permeability: Facilitate easier passage across lipid-rich biological membranes, potentially enhancing cellular uptake and absorption across the gastrointestinal tract or skin .

Reduce First-Pass Metabolism: By altering the metabolic susceptibility of the compound, it may bypass some initial enzymatic degradation pathways, leading to higher systemic concentrations.

Prolong Systemic Exposure: Increased lipophilicity can lead to greater distribution into adipose tissues and a slower clearance rate, potentially resulting in a longer half-life and sustained therapeutic effects.

Enable Targeted Delivery: For certain applications, a highly lipophilic derivative might preferentially accumulate in lipid-rich environments, such as cell membranes or specific tissues, offering a degree of targeting.

While direct detailed research findings specifically on "this compound" are not widely available in public scientific databases, the investigation of such a derivative is based on sound chemical principles aimed at overcoming the pharmacokinetic drawbacks of the parent Glabridin molecule. The properties of such a derivative can be extrapolated from known chemical modification effects on other bioactive molecules.

Data Tables

PropertyGlabridinThis compound (Hypothetical)
Molecular Formula C₂₀H₂₀O₄C₃₈H₅₆O₄ (Estimated based on 2'-O-octadecyl ether)
Molecular Weight ( g/mol ) 324.37 ~576.84 (Estimated)
PubChem CID 107904Not available
Solubility (Water) Insoluble, soluble in organic solvents Expected to be even lower
LogP (Estimated) ~3.8 - 4.5Significantly higher (>8)
General Bioactivities Antioxidant, Anti-inflammatory, Estrogenic-like Expected to retain, potentially altered potency/pharmacokinetics

Note: The molecular formula, molecular weight, and LogP for this compound are estimated based on a hypothetical 2'-O-octadecyl ether linkage. The specific position of derivatization (e.g., 2'- or 4'-hydroxyl) significantly influences the exact properties and should be confirmed through chemical synthesis and characterization. Direct research findings for this specific compound are not widely available, and the discussion is based on general principles of derivatization.

Properties

CAS No.

159834-47-6

Molecular Formula

C26H40O3

Origin of Product

United States

Synthetic Methodologies for 2ooctadecylglabridin and Analogues

Retrosynthetic Analysis and Proposed Synthetic Routes for 2OOCTADECYLGLABRIDIN

A retrosynthetic analysis of 2'-O-octadecylglabridin (assuming the 2'-O-ether structure) would logically identify glabridin (B1671572) as the primary precursor. The octadecyl ether linkage suggests a nucleophilic substitution reaction, likely a Williamson ether synthesis or a Mitsunobu reaction, as the final bond-forming step. The challenge lies in achieving regioselectivity given the multiple hydroxyl groups present in glabridin (specifically the 2'-OH and 4'-OH on the B-ring, and the chroman oxygen which is not typically derivatized in this manner).

Retrosynthetic Disconnection:

This indicates a need for selective protection of the 4'-hydroxyl group of glabridin before the etherification, or a highly regioselective etherification method.

Multi-Step Organic Synthesis Approaches

The multi-step organic synthesis of 2'-O-octadecylglabridin would primarily involve selective derivatization of glabridin. A common strategy for selective etherification of polyphenols with multiple hydroxyl groups involves differential protection/deprotection or exploiting differences in reactivity (acidity/steric hindrance).

Proposed Synthetic Route:

Selective Protection of Glabridin: Glabridin has two phenolic hydroxyl groups at positions 2' and 4'. To achieve regioselective alkylation at 2', the 4'-hydroxyl group might need to be temporarily protected. For instance, selective acylation or silylation could be considered, though selective protection of one phenolic hydroxyl over another can be challenging and might require optimization of reagents and conditions. Alternatively, if one hydroxyl is significantly more acidic or sterically accessible, a direct, albeit optimized, etherification might be attempted.

Consideration for regioselectivity: The acidity of phenolic hydroxyls can be influenced by neighboring groups. While direct selective alkylation is difficult, it might be achievable under carefully controlled conditions (e.g., using a bulky base or specific solvent systems).

Etherification (Williamson Ether Synthesis): Once the 2'-hydroxyl is selectively exposed or is the reactive site, it can undergo a Williamson ether synthesis with a suitable octadecylating agent.

Reagents: Glabridin derivative (with free 2'-OH), a strong base (e.g., sodium hydride, potassium carbonate), and 1-bromo-octadecane or 1-iodo-octadecane.

Conditions: Reaction typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures to promote deprotonation of the phenolic hydroxyl and subsequent SN2 displacement.

Deprotection (if necessary): If a protecting group was used for the 4'-hydroxyl, a final deprotection step would be required to regenerate the free hydroxyl. This step must be orthogonal to the ether linkage and the rest of the glabridin scaffold.

Chemoenzymatic Synthesis Considerations

Chemoenzymatic synthesis, which combines chemical transformations with enzymatic catalysis, offers advantages such as high selectivity (regio-, enantio-, and chemo-selectivity) and milder reaction conditions . While enzymes are commonly used for esterifications, hydrolyses, or oxidoreductions, their application in direct ether formation, particularly for phenolic ethers, is less conventional compared to chemical methods . However, enzymes could play a role in:

Selective Protection/Deprotection: Enzymes like lipases could be employed for the selective acylation (protection) or deacylation (deprotection) of specific hydroxyl groups on glabridin, thereby controlling regioselectivity in subsequent chemical etherification steps. For instance, if one hydroxyl group is more sterically accessible to a lipase, it could be selectively protected as an ester, leaving the other free for chemical etherification.

Oxidoreductases: In some complex synthesis pathways, oxidoreductases might be used for specific redox steps to introduce or modify hydroxyl functionalities selectively before etherification .

Glycosyltransferases: While not directly for etherification, these enzymes could be relevant for synthesizing glycosylated analogues if hydroxyl groups were targeted for such modifications.

The integration of biocatalysis would likely focus on achieving regioselective manipulations of the hydroxyl groups of glabridin, enabling cleaner chemical etherification steps.

Design and Synthesis of Structurally Related Glabridin Analogues for Comparative Research

The synthesis of structurally related glabridin analogues is critical for understanding structure-activity relationships (SAR) and optimizing properties. Analogues of 2'-O-octadecylglabridin would primarily involve modifications to the alkyl chain and its position of attachment.

Exploration of Alkyl Chain Length Variations and Position Effects

The systematic variation of the octadecyl chain can provide insights into how lipophilicity and steric bulk influence the compound's properties.

Alkyl Chain Length Variations: Analogues with shorter (e.g., C8, C12, C16) or longer (e.g., C20, C22) straight-chain alkyl groups can be synthesized by simply substituting 1-bromo-octadecane with the corresponding alkyl halides (e.g., 1-bromo-octane, 1-bromo-dodecane, 1-bromo-eicosane). This is a straightforward modification of the proposed Williamson ether synthesis.

Position Effects: The position of the ether linkage on the glabridin scaffold is another crucial variable. Instead of the 2'-position, the 4'-hydroxyl group could be targeted for etherification. This would yield 4'-O-octadecylglabridin.

Synthesis of 4'-O-octadecylglabridin: This would involve a similar Williamson ether synthesis. The challenge here would be achieving selective alkylation at 4' over 2'. This might necessitate protecting the 2'-OH selectively, or exploiting differences in reactivity/steric hindrance by careful choice of base, solvent, and temperature, or by using specific directing groups.

Exploring derivatives where both 2' and 4' hydroxyls are etherified with octadecyl groups (2',4'-di-O-octadecylglabridin) would also be valuable. This could be achieved by using excess alkylating agent and strong conditions, or by sequential alkylation.

Table 2: Examples of Glabridin Analogues and Synthetic Approaches

Analogue TypeTarget StructureSynthetic Approach (Illustrative)
Alkyl Chain Length Variation R-O-Glabridin (R = C8, C12, C16, C20)Williamson ether synthesis using corresponding alkyl bromides
Position Effect (4'-ether) 4'-O-OctadecylglabridinSelective Williamson etherification targeting 4'-OH (potentially with 2'-OH protection)
Position Effect (Di-ether) 2',4'-Di-O-OctadecylglabridinWilliamson etherification using excess alkyl bromide

Stereochemical Considerations in Synthesis

Glabridin itself possesses a chiral center at the C-3 position of the chroman ring, and the naturally occurring form is (3R)-glabridin . The proposed etherification of the 2'-hydroxyl group does not directly involve this chiral center, nor does it create a new chiral center within the octadecyl chain or at the ether linkage itself. Therefore, the stereochemistry of the synthetic 2'-O-octadecylglabridin would directly depend on the stereochemistry of the starting glabridin.

Chirality of Glabridin: If natural (3R)-glabridin is used as the starting material, the resulting 2'-O-octadecylglabridin will retain the (3R) configuration. Total synthesis of isoflavans, including glabridin's core structure, can be achieved stereoselectively . Should synthetic glabridin be used, methods such as Evans' enantioselective aldol (B89426) condensation or other asymmetric catalysis approaches could be employed to ensure the desired stereochemistry at C-3 .

Maintenance of Stereochemistry: In the proposed etherification steps (e.g., Williamson ether synthesis), the reaction mechanism (SN2 displacement) occurs at the primary carbon of the octadecyl halide and does not affect existing chiral centers on the glabridin scaffold.

No New Chiral Centers: The addition of the octadecyl group as an ether at the 2'-position does not introduce any new chiral centers in the molecule.

Therefore, the stereochemical integrity of 2'-O-octadecylglabridin is primarily determined by the stereochemistry of the glabridin starting material.

Advanced Spectroscopic and Chromatographic Elucidation of 2ooctadecylglabridin

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the precise molecular formula of a novel or modified compound like 2OOCTADECYLGLABRIDIN. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS provides the exact mass, allowing for unambiguous determination of elemental composition, particularly distinguishing between isobaric compounds .

For this compound (expected formula C₃₈H₅₆O₄), HRMS would yield a molecular ion with an exact mass that precisely matches the theoretical calculation, typically as a protonated molecule ([M+H]⁺) or an adduct in positive ion mode, or a deprotonated molecule ([M-H]⁻) in negative ion mode.

Expected HRMS Data for this compound (C₃₈H₅₆O₄)

Ion TypeExpected Exact Mass (m/z)
[M+H]⁺577.4255
[M-H]⁻575.4103

Beyond molecular formula confirmation, HRMS in conjunction with tandem mass spectrometry (MS/MS) provides crucial fragmentation patterns. By inducing fragmentation of the molecular ion, characteristic neutral losses and fragment ions are generated. These fragments offer insights into the compound's structural moieties and connectivity. For this compound, MS/MS analysis would likely show:

Losses related to the octadecyl chain : Sequential losses of CH₂ units (14 Da), or larger fragments corresponding to parts of the long alkyl chain.

Fragments characteristic of the Glabridin (B1671572) core : Cleavages within the isoflavane skeleton, potentially revealing the positions of the hydroxyl groups or the pyran ring .

Cleavage at the ether linkage : Evidence of the detachment of the octadecyl group, confirming its presence and potentially its attachment point if specific regioselective cleavages occur.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the complete molecular structure, including the connectivity of atoms and stereochemistry . Both 1D (¹H and ¹³C NMR) and 2D NMR experiments are essential for a detailed analysis of this compound.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy : This would provide information on the number of non-equivalent protons, their chemical environments, and their coupling relationships.

Signals for the aromatic protons of the Glabridin core (e.g., in the range of δ 6.0-8.0 ppm) would indicate substitution patterns.

Characteristic signals from the pyran ring system (e.g., gem-dimethyl groups around δ 1.2-1.8 ppm, methylene (B1212753) protons) would be observed.

The long octadecyl chain would display a prominent triplet for the terminal methyl group (δ ~0.8-0.9 ppm), broad multiplets for the internal methylene groups (δ ~1.2-1.4 ppm), and a triplet or multiplet for the methylene group directly attached to the ether oxygen (δ ~3.4-4.0 ppm).

Residual hydroxyl protons, if any remain, would appear as broad singlets, exchangeable with D₂O.

¹³C NMR Spectroscopy : This would reveal the number of non-equivalent carbon atoms and their hybridization states.

Aromatic carbons of the Glabridin core (δ 100-160 ppm), oxygenated carbons (δ 60-90 ppm), and aliphatic carbons of the pyran ring would be evident.

The octadecyl chain would show characteristic signals: the terminal methyl carbon (δ ~14 ppm), a series of methylene carbons (δ ~22-35 ppm), and the oxygen-bound methylene carbon (δ ~65-75 ppm).

2D NMR Experiments:

Correlation Spectroscopy (COSY) : Identifies spin-spin couplings between adjacent protons, establishing proton networks within the Glabridin core and along the octadecyl chain. This would be crucial for piecing together fragments of the structure.

Heteronuclear Single Quantum Coherence (HSQC) : Correlates protons to their directly attached carbons (¹JCH). This technique is vital for assigning specific proton and carbon signals to their respective positions, clearly distinguishing between different types of CH, CH₂, and CH₃ groups.

Illustrative Expected NMR Chemical Shift Ranges (δ, ppm)

NucleusFunctional Group / EnvironmentExpected Chemical Shift Range (δ, ppm)
¹HAromatic CH (Glabridin)6.0 - 8.0
¹HGlabridin aliphatic CH/CH₂1.5 - 5.0
¹HOctadecyl -O-CH₂-3.4 - 4.0
¹HOctadecyl -(CH₂)n-1.2 - 1.4 (broad multiplet)
¹HOctadecyl -CH₃0.8 - 0.9 (triplet)
¹³CAromatic C (Glabridin)100 - 160
¹³CGlabridin C-O (ether/hydroxyl)60 - 90
¹³COctadecyl -O-CH₂-65 - 75
¹³COctadecyl -(CH₂)n-22 - 35
¹³COctadecyl -CH₃~14

Advanced Solid-State NMR Applications for Crystalline Forms

If this compound can be crystallized, solid-state NMR (ssNMR) would offer additional insights into its structural features in the solid state. ssNMR provides information on polymorphism, molecular packing, and dynamics within the crystal lattice, complementing solution-state NMR data. For instance, ¹³C CP/MAS (Cross Polarization/Magic Angle Spinning) ssNMR can confirm the absence or presence of different crystalline forms and provide structural information related to the arrangement of molecules. While challenging for flexible alkyl chains, ssNMR can differentiate between rigid and mobile parts of the molecule and detect intermolecular interactions that might not be observable in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify functional groups present in a molecule and gain insights into its conformational preferences .

FT-IR Spectroscopy:

Hydroxyl groups (if any remain): Broad absorption band around 3200-3600 cm⁻¹ due to O-H stretching, potentially indicating intermolecular hydrogen bonding.

Aliphatic C-H stretches : Strong absorption bands at 2850-2960 cm⁻¹ characteristic of the numerous C-H bonds in the long octadecyl chain, providing clear evidence of its presence .

Aromatic C=C stretches : Bands around 1450-1600 cm⁻¹ indicative of the aromatic rings within the Glabridin core.

C-O stretching : Bands in the region of 1000-1300 cm⁻¹, characteristic of ether linkages and phenolic C-O bonds.

Methyl and methylene bending : Various bands below 1500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for studying the hydrocarbon chain, as C-C stretching and C-H bending vibrations are often strong in Raman spectra. It can also provide information about the aromatic ring breathing modes.

Strong signals for C-C skeletal vibrations of the octadecyl chain.

Aromatic ring vibrations providing details on the Glabridin core.

C-H stretching and bending vibrations, similar to IR but with different relative intensities based on bond polarizability changes.

Expected Vibrational Spectroscopy Features for this compound

TechniqueFunctional Group / VibrationExpected Wavenumber/Frequency (cm⁻¹)
FT-IRO-H stretching (if present)3200-3600 (broad)
FT-IRAliphatic C-H stretching2850-2960
FT-IRAromatic C=C stretching1450-1600
FT-IRC-O ether stretching1000-1300
RamanC-C skeletal vibrationsVaries, strong in long chains
RamanAromatic ring breathingVaries

X-ray Crystallography for Absolute Stereochemistry and Conformation (if crystalline)

X-ray crystallography is the definitive method for determining the absolute stereochemistry and precise three-dimensional atomic arrangement of a compound in the solid state, provided suitable single crystals can be grown. For this compound, obtaining high-quality single crystals might be challenging due to the inherent flexibility of the long octadecyl chain, which can hinder ordered packing.

If a crystal is obtained, X-ray diffraction would provide:

Absolute stereochemistry : Crucial for chiral compounds like Glabridin, which has an (R)-configuration at its C-3 position . X-ray crystallography would confirm this, and any impact the octadecyl modification has on it.

Bond lengths and angles : Precise measurements confirming the connectivity established by NMR and indicating hybridization states and bond types.

Molecular conformation : The exact three-dimensional shape of the molecule, including the orientation of the octadecyl chain relative to the Glabridin core and any intramolecular interactions.

Crystal packing : Information on how molecules arrange themselves in the solid state, including intermolecular interactions like hydrogen bonding or van der Waals forces, which can influence physical properties.

Chiral Chromatography for Enantiomeric Purity Assessment

Glabridin itself possesses a chiral center at the C-3 position, leading to an (R)-configuration . Therefore, any derivative like this compound synthesized from a chiral Glabridin precursor would also be chiral. Chiral chromatography, specifically Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), is essential for assessing the enantiomeric purity of the synthesized compound.

By using a chiral stationary phase, the enantiomers of this compound (if a racemic mixture was formed or if the purity of the starting Glabridin needs to be confirmed) would interact differently with the stationary phase, leading to their separation and detection. This allows for the quantification of each enantiomer and the determination of the enantiomeric excess (ee). This is critical for pharmaceuticals and natural products where biological activity can be highly dependent on stereochemistry.

Molecular and Cellular Mechanisms of Action of 2ooctadecylglabridin

Investigation of Receptor Binding and Ligand-Target Interactions

Comprehensive studies on the receptor binding and ligand-target interactions of 2OOCTADECYLGLABRIDIN have not been documented in the scientific literature. General methodologies for investigating such interactions include in vitro receptor binding assays and computational docking, but no specific findings for this compound are reported.

In Vitro Receptor Binding Assays

There are no published in vitro receptor binding assay results or data tables characterizing the interactions of this compound with specific biological receptors. In vitro receptor binding assays are typically used to determine the affinity and selectivity of a ligand for a target receptor, often employing competitive binding assays with radiolabeled known drugs or label-free techniques . However, no such data exists for this compound.

Computational Docking and Molecular Dynamics Simulations

No studies involving computational docking or molecular dynamics simulations to predict or characterize the binding modes of this compound with potential target proteins have been found in the scientific literature. These computational approaches are commonly used to model ligand-protein interactions and complement experimental binding assays .

Enzyme Modulation and Inhibition Kinetics Studies

Investigations into the enzyme modulation and inhibition kinetics of this compound are not present in the scientific literature. While general principles of enzyme inhibition kinetics, including characterization of inhibition constants and allosteric modulation, are well-established , specific data for this compound remains undocumented.

Characterization of Enzyme Inhibition (e.g., IC50, Ki)

There are no reported data tables or detailed research findings on the characterization of enzyme inhibition parameters (such as IC50 or Ki values) for this compound against any known enzyme targets. These parameters are crucial for understanding the potency and mechanism of enzyme inhibition .

Allosteric Modulation Investigations

No studies or findings related to the allosteric modulation of enzymes by this compound have been identified in the scientific literature. Allosteric modulation refers to the binding of a molecule to a site other than the active site, which can alter enzyme activity .

Intracellular Signaling Pathway Perturbations by this compound

Information regarding the perturbation of intracellular signaling pathways by this compound is not available. Intracellular signaling pathways involve complex cascades that transmit signals from the cell surface to various intracellular targets, often regulating gene expression and cellular responses . However, the specific effects of this compound on these pathways are not documented.

Analysis of Kinase and Phosphatase Activities

Specific data on the modulation of kinase and phosphatase activities by this compound is not available. Studies on glabridin (B1671572) indicate its influence on phosphorylation events, such as inducing AMPK phosphorylation, which is crucial for glucose uptake . It also affects phosphorylation of signaling proteins like ERK, p38, and JNK in oral cancer cells .

Gene Expression and Proteomic Profiling in Cellular Models

No specific gene expression or proteomic profiling data for this compound in cellular models could be found. For glabridin, studies have used techniques like DNA microarray analysis to explore the expression of estrogen-responsive genes in endometrial cells .

Cellular Uptake, Distribution, and Intracellular Fate Studies

Information regarding the cellular uptake, distribution, and intracellular fate of this compound is not available in the literature. Challenges with glabridin's poor water solubility and low bioavailability have led to the development of various delivery strategies, such as nanoemulsions and microneedles, to improve its absorption and efficacy .

Permeability Assays in Model Cell Systems

Specific permeability assay data for this compound in model cell systems is not documented. Research on glabridin has shown its accumulation in mouse peritoneal macrophages and J-774A.1 macrophage-like cells, indicating cellular uptake .

Subcellular Localization Studies

Subcellular localization studies for this compound are not available. The intracellular fate and specific organelle targeting of this compound remain uncharacterized in published scientific literature.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 2ooctadecylglabridin and Its Derivatives

Design of Compound Libraries for SAR Exploration

The design of a compound library for SAR exploration of 2OOCTADECYLGLABRIDIN would involve systematic chemical modifications to both the Glabridin (B1671572) scaffold and the octadecyl chain. The goal is to generate a series of analogous compounds that allow for the isolation and assessment of the impact of individual structural features on biological activity. Such a library would typically include:

Modifications on the Glabridin Core: Alterations to hydroxyl groups, aromatic rings, or the pyran ring of the Glabridin structure could be explored. These modifications might include methylation, glycosylation, or the introduction of various electron-donating or electron-withdrawing groups to probe electronic and steric effects on the parent scaffold's interaction with a biological target.

Modifications of the Octadecyl Moiety: The octadecyl (C18 alkyl) chain could be varied in terms of its length (e.g., C10, C12, C14, C16, C20, C22), branching patterns, and the introduction of functional groups (e.g., unsaturations, polar groups like esters, amides, or ethers) along the chain. This would allow for a precise investigation into the role of lipophilicity, steric bulk, and potential specific interactions mediated by the alkyl chain.

Each synthesized compound in the library would then be subjected to relevant biological assays to determine their activity (e.g., IC50, Ki values), providing the data necessary for SAR and QSAR analysis.

Correlation of Structural Features with Biological Activities (SAR)

SAR analysis of this compound and its derivatives involves qualitatively correlating observed changes in biological activity with specific structural modifications. This qualitative assessment helps in identifying critical regions of the molecule for activity.

Pharmacophoric elements are the essential spatial and electronic features of a molecule required for its biological activity . For this compound, SAR studies would focus on identifying which parts of the Glabridin core and the octadecyl chain are crucial for binding to a specific biological target and eliciting a response. This would involve:

Systematic Substitution: Observing how the potency changes when different substituents are introduced at various positions on the Glabridin scaffold would help pinpoint essential functional groups (e.g., hydroxyl groups, phenolic rings) and their optimal electronic properties.

Conformational Analysis: Understanding the preferred conformations of this compound and its derivatives can provide insights into how they interact with a binding site, potentially revealing critical spatial arrangements.

Comparison of Analogues: By comparing the activities of compounds with minor structural differences, key atoms or functional groups responsible for the desired activity, as well as those that might contribute to side effects or reduced activity, can be identified. For example, studies on Glabridin derivatives have identified structural features influencing their antiproliferative activity .

The octadecyl moiety is a long, saturated hydrocarbon chain, and its presence in this compound would significantly influence its physicochemical properties, primarily lipophilicity and steric bulk. In SAR studies, the impact of this moiety would be investigated concerning:

Hydrophobic Interactions: The long alkyl chain provides a large surface area for hydrophobic interactions with complementary hydrophobic pockets or regions within a biological target's binding site. This can contribute significantly to binding affinity. The precise length and flexibility of the chain would be critical in optimizing these interactions.

Steric Effects: The bulky nature of the octadecyl chain might lead to steric hindrance, preventing the molecule from fitting into certain binding sites or altering its optimal binding pose. Conversely, it could also induce conformational changes in the target protein, facilitating binding. SAR analysis would determine if there's an optimal chain length or conformation that balances hydrophobic interactions with steric accessibility.

Selectivity: By varying the length and characteristics of the alkyl chain, it might be possible to modulate selectivity towards different biological targets that possess varying hydrophobic pocket sizes or shapes. For instance, a very long chain might interact preferentially with targets having extended hydrophobic grooves, potentially increasing selectivity over targets with smaller, more polar binding sites.

While specific data for this compound is not detailed in the provided search results, the general principles of SAR suggest that the octadecyl moiety would be a key determinant of its pharmacokinetic properties and its ability to engage with biological targets, likely through lipophilic and steric effects.

Identification of Pharmacophoric Elements

Development of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models establish a mathematical relationship between quantitative measures of chemical structure (descriptors) and observed biological activity . This allows for the prediction of the activity of new, untested compounds and provides deeper insights into the mechanisms of action.

The development of robust QSAR models for this compound derivatives would necessitate the selection and calculation of a diverse set of molecular descriptors that quantitatively represent the chemical structures. These descriptors fall into several categories:

Electronic Descriptors: These describe the electron distribution within the molecule and include parameters such as partial charges, electronegativity, polarizability, and frontier orbital energies (e.g., HOMO, LUMO). These descriptors are crucial for modeling interactions involving hydrogen bonding, electrostatic forces, and charge transfer.

Steric Descriptors: These quantify the three-dimensional size and shape of the molecule. Examples include molar volume, surface area, connectivity indices, and specific substituent parameters like Taft's steric constant (Es). These are vital for understanding steric hindrance or complementarity with a binding site.

Lipophilic Descriptors: These represent the molecule's affinity for lipid environments relative to aqueous environments. The most common is the partition coefficient (logP) or distribution coefficient (logD), which quantifies the lipophilicity of the entire molecule. Fragment-based lipophilicity parameters (e.g., π-constants) can also be used for individual substituents . Given the octadecyl moiety, lipophilicity would be a particularly significant descriptor for this compound.

Other Descriptors: Depending on the specific biological activity, other descriptors like hydrogen bond donors/acceptors, topological descriptors (e.g., molecular connectivity indices, graph-theoretic invariants), or quantum chemical descriptors might also be relevant.

These descriptors are typically calculated using cheminformatics software packages from the 2D or 3D chemical structures of the compounds.

Once the molecular descriptors are calculated and the biological activity data is available, statistical methods are employed to build QSAR models.

Statistical Model Development: Regression analysis is a common statistical method used to develop linear or non-linear relationships between descriptors (predictor variables) and biological activity (response variable) . Multiple Linear Regression (MLR) is frequently applied to derive equations that describe the relationship, such as the Hansch equation . Other advanced statistical methods, including Principal Component Analysis (PCA), Partial Least Squares (PLS), Support Vector Machine (SVM), and Artificial Neural Networks (ANN), are also used for more complex relationships or higher-dimensional data sets . For example, MLR models have been used to predict activity of phytochemicals like Glabridin .

Model Validation: Robust validation is critical to ensure the predictive power and reliability of a QSAR model . Key validation techniques include:

Internal Validation (e.g., Cross-validation): Methods like leave-one-out cross-validation (LOO) or k-fold cross-validation are used to assess the model's internal consistency and predictive ability on data points not used in the training process. The cross-validated correlation coefficient (Q²) is a common metric.

External Validation: This involves using an independent test set of compounds (not used in model training) to evaluate the model's predictive performance. The correlation coefficient (R²) between predicted and observed activities for the test set is a key indicator of external predictive power .

Randomization (Y-scrambling): This technique helps to detect chance correlations by scrambling the activity data and re-building the model. A robust model should show significantly worse performance with scrambled data.

Applicability Domain (AD): Defining the applicability domain ensures that predictions are made only for compounds that are structurally similar to those in the training set, preventing unreliable extrapolations .

The development and validation of QSAR models for this compound and its derivatives would provide a mathematical framework for understanding their activity and rationally designing more potent and selective compounds.

Descriptor Selection and Calculation (e.g., electronic, steric, lipophilic)

Three-Dimensional QSAR (3D-QSAR) Approaches for Conformational and Spatial Relationships

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) approaches are computational methodologies used to establish a mathematical correlation between the three-dimensional (3D) structural features of a set of molecules and their observed biological activities. These methods are crucial for understanding how the conformational and spatial arrangements of atoms and functional groups within a molecule influence its interaction with a biological target, ultimately affecting its activity . Common 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which utilize steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor fields to map the molecular properties in 3D space .

These approaches aim to derive predictive models that can guide the design of new compounds with improved biological properties by identifying the favorable and unfavorable regions in space around a molecule for specific molecular interactions. The conformational flexibility of a molecule and its preferred spatial arrangements in a binding site are critical aspects explored by 3D-QSAR, as subtle changes in conformation can significantly alter activity .

Despite the established utility of 3D-QSAR in drug discovery and lead optimization, a comprehensive search of readily available scientific literature did not yield specific, detailed research findings or data tables focusing on the 3D-QSAR studies of this compound itself, particularly concerning its conformational and spatial relationships. While studies exist for Glabridin and its derivatives, applying 3D-QSAR methods to understand their biological activities and binding interactions , specific data for the unique conformational and spatial requirements of this compound were not identified in the scope of this review. Therefore, detailed research findings and specific data tables for this compound's 3D-QSAR analysis cannot be presented at this time. Such studies would typically involve the generation of 3D molecular descriptors, alignment of congeners, and subsequent statistical modeling to elucidate critical spatial and electronic features contributing to activity.

Compound Names and PubChem CIDs

Biosynthetic Pathway Elucidation of 2ooctadecylglabridin if Naturally Derived or Bio Transformed

Identification of Precursor Molecules and Intermediates

Currently, there are no published scientific reports that specifically identify the precursor molecules or intermediates involved in the biosynthesis of 2OOCTADECYLGLABRIDIN. Research into the biosynthesis of glabridin (B1671572), the likely core structure, has indicated that it is an isoflavonoid (B1168493) typically isolated from the roots of Glycyrrhiza species, such as Glycyrrhiza glabra and Glycyrrhiza uralensis . However, information regarding the specific biochemical steps leading to the octadecyl-derivatization of glabridin, or any other potential precursor for this compound, has not been elucidated in the literature.

Characterization of Key Biosynthetic Enzymes and Their Genetic Basis

Given the lack of identified precursor molecules and intermediates for this compound, there are no characterized key biosynthetic enzymes or their corresponding genetic basis reported in scientific databases or peer-reviewed literature. While the biosynthesis of the parent compound, glabridin, involves enzymes within the isoflavone (B191592) synthesis pathway, including isoflavone synthase (IFS), the specific enzymatic machinery responsible for attaching an octadecyl group to glabridin, or forming this compound through other pathways, remains uncharacterized .

Heterologous Expression and Reconstitution of Biosynthetic Pathways

To date, there are no reported studies on the heterologous expression or reconstitution of the biosynthetic pathway for this compound in any host organism. Research efforts have focused on the reconstitution of glabridin's biosynthetic pathways in systems like yeast to improve production efficiencies . However, similar approaches for the specific compound this compound have not been documented.

Isotopic Labeling Studies to Map Biosynthetic Routes

No isotopic labeling studies have been found that specifically map the biosynthetic routes of this compound. Such studies are crucial for tracing the incorporation of labeled precursors into a compound and identifying the sequence of enzymatic transformations. Without direct evidence of its natural occurrence or a postulated pathway, these sophisticated analytical techniques have not been applied to this compound.

Advanced Analytical Methods for Detection and Quantification of 2ooctadecylglabridin in Research Matrices

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Separation and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 2OOCTADECYLGLABRIDIN, offering high sensitivity and accuracy for separation, identification, and quantification. Its versatility makes it indispensable for purity analysis and quantitative studies .

Method Development for Reversed-Phase and Normal-Phase Chromatography

Given the inferred highly lipophilic nature of this compound due to its octadecyl chain, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary and most suitable chromatographic mode for its analysis. RP-HPLC separates compounds based on their hydrophobic characteristics, with more polar substances eluting first .

Stationary Phase: A C18 column is typically the preferred stationary phase for RP-HPLC of Glabridin (B1671572) and its hydrophobic derivatives . Such columns effectively retain compounds like this compound due to strong hydrophobic interactions. For instance, methods for Glabridin analysis have successfully employed C18 columns (e.g., Thermo Hypersil-Keystone, 250 × 4.6 mm, 5 micron; Inertsil ODS 3V, 250mm × 4.6mm ID, 5μm) .

Mobile Phase: The mobile phase typically consists of mixtures of acetonitrile (B52724) and water, often with the addition of modifiers to optimize separation and peak shape. Examples from Glabridin analysis include acetonitrile-water mixtures or acetonitrile with potassium phosphate (B84403) buffer . Gradient elution programs are frequently employed to separate complex mixtures efficiently, allowing for the separation of both the analyte and potential impurities or degradation products .

Example RP-HPLC Conditions (Adapted from Glabridin studies):

Column: C18 (e.g., 250 mm × 4.6 mm, 5 µm)

Mobile Phase:

Mobile Phase A: Water or aqueous buffer (e.g., potassium phosphate buffer)

Mobile Phase B: Acetonitrile

Flow Rate: Typically 1 mL/min .

Elution: Isocratic or gradient, e.g., an initial isocratic period followed by a gradient to increase organic solvent concentration .

Column Temperature: Often maintained at a controlled temperature (e.g., 40°C) to improve reproducibility and peak shape .

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) may be considered for this compound in specific scenarios, particularly if very subtle structural differences or highly non-polar isomers are difficult to resolve by RP-HPLC. NP-HPLC employs a polar stationary phase (e.g., unbonded silica, diol, aminopropyl, cyanopropyl) and non-polar organic solvents as the mobile phase. For highly hydrophobic compounds, NP-HPLC could involve a step gradient of non-polar solvents, starting with less polar solvents and increasing polarity to elute the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. However, Glabridin and its larger derivatives like this compound are typically non-volatile or have high boiling points, making direct GC-MS analysis challenging.

To render this compound amenable to GC-MS analysis, chemical derivatization is often required. This process chemically modifies the compound to increase its volatility and thermal stability.

Common Derivatization Techniques:

Silylation: This is highly effective for compounds containing active hydrogen atoms in functional groups such as hydroxyl (-OH), carboxyl (-COOH), amino (-NH), or thiol (-SH) groups. Given the phenolic hydroxyl groups in Glabridin, silylation (e.g., trimethylsilylation using reagents like BSTFA) would be a primary choice for this compound. Silylation replaces these active hydrogens with a silicon-containing group, which increases volatility and reduces adsorption on the GC column.

Acylation and Methylation: These techniques also introduce groups (acyl or methyl, respectively) to enhance volatility and detectability and are used for various non-volatile compounds.

GC-MS, after appropriate derivatization, provides excellent separation resolution and sensitive detection, making it valuable for the identification and quantification of target analytes and their transformation products.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) offers a high-resolution separation alternative to HPLC, separating compounds based on their electrophoretic mobility and charge-to-mass ratio. CE methods, including Capillary Zone Electrophoresis (CZE), have been applied for the analysis of Glabridin and other flavonoids from licorice extracts .

For this compound, CE could provide excellent separation capabilities, especially for resolving structural isomers or components with subtle differences in charge or size. The optimization of the running buffer's pH, concentration, and composition is critical in CE to control the ionization state of this compound and thus its electrophoretic behavior and separation efficiency. The technique is particularly useful for achieving high-resolution separations in complex mixtures where traditional chromatographic methods might fall short.

Advanced Sample Preparation Techniques for Complex Biological Matrices

Sample preparation is a vital preliminary step in the analytical workflow, especially when dealing with complex biological matrices like plasma, urine, or tissue samples. Its primary goal is to isolate and concentrate the target analyte, this compound, while effectively removing endogenous interfering components that could compromise detection and quantification. Sample preparation can account for up to 60% of the total analytical time.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-Phase Extraction (SPE): SPE is a versatile and highly selective technique, sharing fundamental principles with column chromatography. It is widely applied for the isolation, purification, and concentration of analytes from complex matrices . For a lipophilic compound like this compound, Reversed-Phase SPE (RP-SPE) is the most appropriate mode .

Sorbent Selection: RP-SPE utilizes hydrophobic sorbents (e.g., C18, polymeric phases) that retain the analyte via hydrophobic interactions . Mixed-mode SPE sorbents, which combine hydrophobic retention with ion-exchange capabilities, can offer enhanced selectivity and effectively reduce matrix impurities, especially for analytes with both hydrophobic and potentially ionizable characteristics (like phenolic groups) . Polymeric sorbents often provide higher mass capacity and cleaner extracts compared to traditional silica-based media.

Method Optimization: The success of SPE hinges on optimizing several critical parameters :

Cartridge Conditioning: Conditioning with a water-miscible organic solvent (e.g., methanol (B129727), acetonitrile) activates the sorbent surface.

Sample Loading: The sample matrix often requires pre-treatment, such as pH adjustment or dilution, to optimize the analyte's retention on the sorbent. For hydrophobic analytes, adjusting the pH to ensure they are in a neutral, uncharged form can enhance retention.

Washing: Specific wash solvents are chosen to remove interfering matrix components while retaining the analyte.

Elution: Appropriate elution solvents are selected to quantitatively release the concentrated analyte from the sorbent . Stronger protic elution solvents (e.g., ammoniated methanol/acetonitrile) may be needed for complete elution of certain compounds.

Table 2: General Solid-Phase Extraction (SPE) Optimization Considerations for this compound

SPE StepParameterOptimization Considerations
Sorbent Selection Type of sorbentReversed-Phase (RP-SPE): C18, polymeric sorbents for hydrophobic interactions . Mixed-Mode SPE: Consider if this compound has ionizable groups, offering dual retention mechanisms (hydrophobic + ion-exchange) for enhanced selectivity and impurity removal from complex matrices .
Conditioning Solvent choice, volumeWater-miscible organic solvent (e.g., methanol, acetonitrile) followed by water to activate and prepare the sorbent bed.
Sample Loading Sample pre-treatment, pH, volumeFiltration to remove particulates; pH adjustment of the sample to ensure this compound is in its most retained form (e.g., neutral for hydrophobic retention). Dilution if matrix effects are severe.
Washing Solvent strength, volumeUse solvents that effectively wash away impurities without eluting the analyte. This often involves aqueous-organic mixtures with increasing organic content.
Elution Solvent strength, volume, pHSelect a solvent that effectively elutes this compound. This is typically a stronger organic solvent or a solvent mixture that disrupts the analyte-sorbent interactions. pH adjustment can also be used to alter the ionization state of the analyte for selective elution .

Liquid-Liquid Extraction (LLE): LLE is an effective technique for extracting compounds, particularly hydrophobic ones, from aqueous biological matrices. It relies on the differential partitioning of an analyte between two immiscible liquid phases.

Choice of Extracting Solvent: The selection of the organic extracting solvent is paramount and depends on the relative hydrophobicity (LogP value) of this compound. Common hydrophobic extraction solvents include ethyl acetate, methyl tert-butyl ether, dichloromethane, or n-hexane. Mixtures of organic solvents can be used to fine-tune selectivity and recovery.

pH Manipulation: For compounds with ionizable functional groups, adjusting the pH of the aqueous sample phase is a critical optimization step. The goal is to ensure the analyte exists predominantly in its uncharged form, which maximizes its solubility and partitioning into the organic phase. For example, phenolic hydroxyl groups in Glabridin are weakly acidic. To extract this compound efficiently, the aqueous phase pH might need to be adjusted to a level where the phenolic groups are protonated, thus making the molecule more hydrophobic.

Back Extraction: A powerful strategy to enhance the selectivity of LLE is back extraction. After the initial extraction of this compound into the organic phase, it can be re-extracted into a fresh aqueous phase by manipulating the pH to render the analyte charged (more hydrophilic), leaving neutral impurities in the organic solvent. This multi-step approach significantly reduces matrix background and improves specificity.

Salting-out Assisted LLE (SALLE): The addition of high concentrations of simple salts to the aqueous sample can decrease the solubility of hydrophilic analytes in the aqueous phase, effectively "salting out" the analyte and improving its partitioning into the organic extracting solvent.

Table 3: General Liquid-Liquid Extraction (LLE) Optimization Considerations for this compound

LLE ParameterOptimization Considerations
Extracting Solvent Select hydrophobic organic solvents or mixtures based on this compound's LogP value. Examples: ethyl acetate, methyl tert-butyl ether, dichloromethane, n-hexane, or mixtures with alcohols/acetonitrile to improve efficiency.
pH Adjustment Adjust the pH of the aqueous matrix to ensure this compound is in its uncharged (most hydrophobic) form to maximize extraction into the organic phase. This is particularly relevant for compounds with ionizable groups like phenolic hydroxyls.
Salting Out Add salts (e.g., sodium sulfate) to the aqueous phase to reduce analyte solubility, driving it into the organic phase and improving recovery.
Back Extraction Employ a two-step LLE: (1) Extract this compound into an organic phase (uncharged form). (2) Re-extract into a fresh aqueous phase by pH adjustment to make it charged (hydrophilic), leaving neutral interferences behind in the organic phase. This enhances selectivity.
Stirring/Mixing Optimize stirring time and speed to ensure adequate contact between phases for efficient analyte transfer.
Phase Ratio Optimize the ratio of organic solvent to aqueous sample volume to maximize recovery and concentration.

Chromatographic Purification Strategies (e.g., preparative HPLC)

For the isolation and purification of this compound from research matrices or crude extracts, preparative high-performance liquid chromatography (prep-HPLC) is an indispensable technique . Prep-HPLC systems utilize larger columns and higher flow rates compared to analytical HPLC, enabling the purification of compounds in larger quantities . The selection of chromatographic mode depends on the compound's polarity; for lipophilic compounds like this compound, reversed-phase (RP) preparative HPLC is widely used, although normal-phase (NP) chromatography can also be effective for low-polar or lipophilic natural products .

Key considerations for preparative HPLC include:

Stationary Phase : C18 columns are commonly employed in reversed-phase prep-HPLC due to their suitability for lipophilic compounds .

Mobile Phase : A gradient system often comprising acetonitrile or methanol with water is typically used. The exact ratio and gradient profile must be optimized to achieve optimal separation from co-eluting impurities .

Sample Loading : Optimizing sample loading is crucial in preparative chromatography. Dry load injection procedures can be advantageous for compounds that are poorly soluble in low volumes of injection solvent, often encountered with lipophilic natural products, ensuring better resolution and preventing system overpressure .

Detection : UV detectors are standard for online monitoring, and fraction collection is based on the detected peaks . Integration with mass spectrometry (MS-triggered fractionation) can further enhance the specificity of collection, especially when dealing with co-eluting peaks or compounds lacking strong chromophores .

Illustrative Data for Chromatographic Separation Parameters (Hypothetical for this compound)

ParameterOptimized Condition (Example)Rationale
ColumnC18 (e.g., Purospher STAR RP-18e, 250 mm x 10 mm, 5 µm)Common for lipophilic compounds; larger diameter for preparative scale .
Mobile PhaseGradient: A: 0.2% Acetic Acid in Water; B: AcetonitrileAcidic modifier improves peak shape for ionizable compounds; acetonitrile is a strong solvent for lipophilic compounds .
Flow Rate5-10 mL/min (dependent on column size)Optimized for preparative scale to handle larger volumes while maintaining efficiency .
Detection Wavelength280 nmBased on UV absorption characteristics of the Glabridin core .
Injection ModeDry Load InjectionMinimizes solvent volume and improves resolution for poorly soluble, lipophilic samples, preventing column overload and pressure issues, especially critical with crude natural extracts .

Method Validation According to Academic and Research Guidelines

Method validation is a critical step in analytical chemistry to confirm that a method is suitable for its intended purpose . For the detection and quantification of this compound, validation typically follows guidelines established by regulatory bodies and academic standards, such as those from the International Conference on Harmonisation (ICH) and the Association of Official Analytical Chemists (AOAC) . Key validation characteristics include specificity, selectivity, linearity, accuracy, and precision .

Specificity refers to the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components . For this compound, this would involve demonstrating that the analytical signal (e.g., chromatographic peak) corresponds solely to the target compound and is not interfered with by other substances in the research matrix.

Selectivity is the ability of a method to accurately measure an analyte in a complex sample without interference from other components. It is often demonstrated by analyzing samples spiked with potential interferents, comparing chromatograms of standard solutions with those of real samples, and ensuring no co-elution occurs at the retention time of this compound . Techniques like diode array detection (DAD) or LC-MS/MS can confirm peak purity and identity, thereby enhancing specificity and selectivity .

Linearity establishes the proportional relationship between the analytical response and the concentration of the analyte over a defined range. It is determined by analyzing a series of standard solutions at various concentrations and plotting the response versus concentration. A high correlation coefficient (typically ≥ 0.999) is required, indicating good linearity across the established range . Illustrative Linearity Data for this compound Quantification

Concentration (µg/mL)Detector Response (Area Units)
0.101250
0.506250
1.0012500
2.5031250
5.0062500
10.00125000
Calculated Regression Equation: Response = 12500 * Concentration + 0
Correlation Coefficient (R²): 0.9998

Accuracy measures the closeness of agreement between the test results and the true value . It is assessed by applying the method to samples with known concentrations of this compound (e.g., spiked samples or reference materials). Accuracy is typically expressed as percent recovery of the known amount of analyte added . Illustrative Accuracy Data for this compound Quantification

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
1.0 (Low QC)0.9999.0
5.0 (Mid QC)4.9899.6
9.0 (High QC)8.9599.4
Acceptance Criteria: Recovery within 98-102%

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions . It is typically evaluated at three levels:

Repeatability (Intra-day precision) : Assessed by analyzing multiple replicates of a sample within a single day under the same operating conditions .

Intermediate Precision (Inter-day precision) : Evaluated by analyzing samples on different days, by different analysts, or using different equipment within the same laboratory .

Reproducibility : Assessed by inter-laboratory studies (not always required for single-laboratory method development).

Illustrative Precision Data for this compound Quantification
ParameterConcentration (µg/mL)Number of ReplicatesMean (µg/mL)Standard DeviationRSD (%)
Repeatability5.065.010.040.80
Intermediate Precision5.06 (Day 1)4.990.051.00
6 (Day 2)5.020.061.20
Acceptance Criteria: RSD ≤ 2%

These validation parameters ensure that the analytical method for this compound is reliable, accurate, and consistently performs for its intended application in research.

Computational Chemistry and Molecular Modeling of 2ooctadecylglabridin

Conformational Analysis and Energy Minimization

Conformational analysis is a fundamental step in molecular modeling, aimed at identifying the various stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For 2OOCTADECYLGLABRIDIN, a compound likely featuring flexible alkyl chains and rotatable bonds inherent to its Glabridin (B1671572) scaffold and the octadecyl moiety, this analysis is critical for understanding its potential shapes in different environments.

The process typically involves systematic or random sampling of conformational space, followed by energy minimization. Energy minimization, using either molecular mechanics (MM) force fields (e.g., AMBER, CHARMM, OPLS) or quantum mechanics (QM) methods (e.g., Density Functional Theory - DFT), seeks to locate local and global energy minima on the potential energy surface. For this compound, initial broad conformational searches might employ molecular mechanics due to its computational efficiency for large molecules, followed by more precise optimization of key conformers using DFT methods to obtain highly accurate electronic structures and energies.

Detailed conformational analysis for this compound would likely reveal a diverse set of low-energy conformers, influenced by the flexibility of the octadecyl chain and the rotational freedom around the bonds connecting it to the Glabridin core. The presence of multiple stable conformers can significantly impact a molecule's interactions, such as binding to a protein or its partitioning behavior in different solvents. For instance, a hypothetical analysis might identify a "folded" conformation where the octadecyl chain interacts with the Glabridin aromatic rings, or "extended" conformations allowing for greater solvent exposure.

Table 1: Illustrative Conformational Energies of this compound (Hypothetical Data)

Conformer IDRelative Energy (kcal/mol)Dihedral Angle (Octadecyl-Glabridin Linkage) (degrees)Conformer Description
10.00175.2Extended
20.85-62.1Partially Folded
31.5058.7Partially Folded
42.1018.9Compact

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Descriptors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to correlate a molecule's structural features with its physicochemical properties. For this compound, QSPR modeling allows for the prediction of various theoretical descriptors without experimental measurements, providing insights into its potential behavior. These descriptors can range from simple topological indices to complex quantum mechanical properties.

Theoretical descriptors are computationally derived parameters that numerically characterize different aspects of a molecule's structure. For this compound, relevant descriptors could include:

Electronic Descriptors: Such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to electron-donating and accepting abilities, respectively. The dipole moment, indicating charge distribution and polarity, is also a key electronic descriptor.

Steric Descriptors: Including molecular volume, surface area, and radius of gyration, which describe the molecule's size and shape.

Topological Descriptors: Representing the connectivity and branching of atoms, like Wiener index or connectivity indices.

Physicochemical Descriptors: Such as predicted LogP (octanol-water partition coefficient), which indicates hydrophobicity, and topological polar surface area (TPSA), related to permeability.

QSPR models for this compound would involve calculating a diverse set of these descriptors from its optimized 3D structure. These calculated descriptors can then be used in statistical models (e.g., multiple linear regression, partial least squares) to predict properties like solubility, melting point, or even chromatographic retention times, assuming suitable training data is available from similar compounds.

Table 2: Illustrative QSPR Theoretical Descriptors for this compound (Hypothetical Data)

DescriptorValueUnitDescription
Molecular Weight566.86 g/mol Sum of atomic weights
XLogP39.5-Predicted octanol-water partition coefficient
Topological Polar Surface Area74.06ŲSurface area of polar atoms
H-bond Donor Count2-Number of hydrogen bond donors
H-bond Acceptor Count4-Number of hydrogen bond acceptors
Rotatable Bond Count19-Number of rotatable bonds
HOMO Energy-5.8eVHighest Occupied Molecular Orbital energy
LUMO Energy-0.9eVLowest Unoccupied Molecular Orbital energy
Dipole Moment3.2DebyeMeasure of molecular polarity

Molecular Dynamics Simulations to Understand Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over a period of time, offering a dynamic view of molecular systems. For this compound, MD simulations are invaluable for understanding its interactions with biological macromolecules, particularly proteins, and characterizing the stability of these interactions.

To investigate ligand-protein interactions, this compound would first be docked into the binding site of a target protein using molecular docking methods. The resulting complex would then be subjected to MD simulation in an explicit solvent environment (e.g., water) and at a defined temperature and pressure. The simulation allows researchers to observe:

Binding Stability: How stable the this compound-protein complex remains over time, assessed by metrics like Root Mean Square Deviation (RMSD) of the ligand and protein backbone.

Conformational Changes: Any induced fit or conformational adjustments in both this compound and the protein upon binding.

Specific Interactions: The formation and breaking of hydrogen bonds, hydrophobic contacts, and salt bridges between the compound and amino acid residues in the binding site. Residue fluctuations can be monitored using Root Mean Square Fluctuation (RMSF).

Water Molecules' Role: The involvement of water molecules in mediating or competing with interactions.

A hypothetical MD simulation of this compound with a specific protein target might reveal that the long octadecyl chain extends into a hydrophobic pocket, contributing significantly to binding affinity through van der Waals interactions. Simultaneously, the hydroxyl groups of the Glabridin core could form stable hydrogen bonds with polar residues, ensuring a tight fit and orientation within the active site. Such simulations can provide detailed, time-resolved insights into the dynamic interplay between this compound and its molecular environment, which is crucial for rational drug design.

De Novo Drug Design Approaches Based on this compound Scaffold

De novo drug design is a computational strategy that aims to generate novel molecular structures from scratch, often based on specific criteria such as a target binding site or a lead compound's scaffold. The this compound scaffold, derived from the natural product Glabridin and modified with an extended alkyl chain, offers a unique structural foundation for designing new compounds with potentially improved properties or novel activities.

Approaches based on the this compound scaffold could include:

Fragment-Based Design: Identifying small, key fragments within this compound that contribute most to its binding or desired properties. These fragments can then be elaborated or combined with other fragments to build new molecules.

Scaffold Hopping: Replacing the core Glabridin scaffold or parts of the octadecyl chain with chemically distinct but functionally equivalent motifs to generate novel chemical entities that retain or improve the desired properties. This helps to overcome patent issues or improve physicochemical profiles.

Lead Optimization: Systematically modifying different parts of the this compound structure (e.g., varying the length or branching of the alkyl chain, introducing different substituents on the Glabridin rings) to enhance potency, selectivity, or ADMET (absorption, distribution, metabolism, excretion, toxicity) properties.

Computational tools employed in these de novo design efforts typically include molecular docking for virtual screening of generated compounds against target proteins, pharmacophore modeling to define essential features for activity, and quantitative structure-activity relationship (QSAR) models to predict the activity of new designs. More recently, artificial intelligence and machine learning (AI/ML) algorithms are being increasingly used to explore vast chemical spaces and propose novel structures with desired properties based on learned patterns from existing data related to scaffolds like this compound. The goal is to leverage the structural advantages of the this compound scaffold to design novel compounds with tailored biological activities.

Potential Research Applications and Future Perspectives in Chemical Biology

2OOCTADECYLGLABRIDIN as a Molecular Probe for Target Identification and Validation

Molecular probes are critical tools in chemical biology, designed to selectively interact with specific biological targets to elucidate their function, mechanism of action, and involvement in disease pathways. Should "this compound" exhibit selective binding or inhibitory activity against a particular biomolecule (e.g., an enzyme, receptor, or protein-protein interaction), it could be developed into a molecular probe. This would involve further chemical modifications, such as the incorporation of clickable tags (e.g., alkyne, azide (B81097) groups for click chemistry) or fluorescent reporters, without significantly altering its biological activity. Such a probe could then be employed in pull-down assays, quantitative proteomics, or imaging studies to identify its direct binding partners within complex biological systems. The lipophilic octadecyl chain might influence its cellular uptake, subcellular localization, or interaction with membrane-bound targets, which could be a specific area of investigation for probe design. Validation of identified targets would involve genetic knockdown/knockout experiments or orthogonal pharmacological interventions to confirm the probe's mechanism of action and the target's role in the observed biological effects. Molecular probes are widely used in various assays to assess cellular functions like viability, counting, and staining.

Application in Phenotypic Screening for Novel Biological Activities

Phenotypic screening, an approach that assesses the effect of compounds on a biological system (e.g., cell, organism) without prior knowledge of the molecular target, could be a valuable strategy for uncovering novel biological activities of "this compound". Given the structural relationship to glabridin (B1671572), which is known for various biological activities, "this compound" could be screened in high-throughput or high-content assays designed to detect changes in cellular morphology, proliferation, differentiation, migration, or specific reporter gene expression. For instance, if the compound influences membrane fluidity or acts on lipophilic domains due to its octadecyl chain, screens focusing on membrane-associated processes or lipid metabolism could reveal unprecedented activities. The focus of such screening would strictly be on identifying novel biological activities and not on making therapeutic claims. This "hypothesis-free" approach can identify compounds that elicit desired cellular responses, paving the way for subsequent target deconvolution efforts to pinpoint the molecular mechanisms responsible for these observed effects.

Development of Advanced Analytical Standards and Reference Materials

For any chemical compound that demonstrates consistent properties and high purity, its utility as an analytical standard or certified reference material (CRM) is significant, particularly in fields requiring rigorous quantitative analysis and quality control. If "this compound" can be synthesized with high purity and characterized extensively, it could serve as a vital reference material for various analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy. Such standards are crucial for:

Method Development and Validation: Ensuring the accuracy, precision, and robustness of analytical methods used to detect, quantify, or characterize similar compounds in complex matrices.

Quality Control: Serving as benchmarks for purity assessment of synthetic batches or natural extracts containing related compounds.

Interlaboratory Comparisons: Facilitating harmonization and comparability of analytical results across different laboratories.

Research: Providing a reliable and well-characterized substance for further scientific investigation where reproducibility is paramount. Certified Reference Materials (CRMs) are characterized by a metrologically valid procedure for specific properties, with associated uncertainty and a statement of metrological traceability . They are essential for validating methods and ensuring quality assurance in various analyses, including those for elements, vitamins, and amino acids . Organizations like Sigma-Aldrich and LGC Standards provide a wide range of analytical standards and CRMs for diverse applications, including pharmaceutical quality control, environmental analysis, and forensic toxicology .

Future Directions in Structure-Guided Design of Glabridin Analogues

The structural relationship of "this compound" to glabridin offers a direct avenue for future research in structure-guided design. Glabridin is a well-studied isoflavan (B600510) with various reported biological effects. Understanding how the addition of an octadecyl chain (or similar modifications) impacts the compound's interaction with specific biological targets could provide crucial insights into structure-activity relationships (SAR). Future directions could include:

Computational Modeling: Employing molecular docking and dynamics simulations to predict how the octadecyl chain influences the binding affinity and orientation of "this compound" to putative glabridin targets or novel binding sites.

Synthetic Chemistry: Designing and synthesizing a library of "this compound" analogues with variations in the length, saturation, or branching of the alkyl chain, as well as modifications to the glabridin core.

Biological Evaluation: Systematically testing these analogues in biological assays to map the SAR, identifying key structural features responsible for specific activities or improved properties (e.g., selectivity, bioavailability, cellular permeability). This iterative process of design, synthesis, and biological evaluation, guided by structural insights, could lead to the development of more potent, selective, or stable chemical tools derived from the glabridin scaffold.

Integration with Systems Biology and Omics Approaches for Comprehensive Understanding

The integration of "this compound" studies with systems biology and various omics approaches (e.g., genomics, transcriptomics, proteomics, metabolomics, lipidomics) could provide a holistic understanding of its biological impact. Given the lack of specific data for "this compound", this section outlines a general approach for compounds where traditional assays might offer limited mechanistic insights.

Transcriptomics: Analyzing global gene expression changes in cells or organisms treated with "this compound" to identify affected pathways and biological processes.

Proteomics: Quantifying changes in protein expression levels, post-translational modifications, or protein-protein interactions upon exposure to the compound.

Metabolomics/Lipidomics: Profiling changes in endogenous metabolites or lipids, which could reveal metabolic perturbations or specific interactions related to the compound's lipophilic nature.

Multi-omics Integration: Employing bioinformatics and computational systems biology tools to integrate data from multiple omics layers. This can help construct comprehensive molecular networks, identify biomarkers, predict drug sensitivity, and uncover previously unknown molecular players in complex biological systems . Such an integrative approach can reveal the global cellular response to "this compound", providing a deeper understanding of its mechanism of action and potential off-target effects.

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing 2-octadecylglabridin with reproducibility?

To ensure reproducible synthesis, follow stepwise protocols for alkylation of glabridin using octadecyl bromide under inert conditions (e.g., nitrogen atmosphere). Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm structural integrity using 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Include retention times and purity metrics (≥95% by HPLC) in supplementary materials .

Basic: Which analytical techniques are critical for verifying the purity and structural identity of 2-octadecylglabridin?

Combine orthogonal methods:

  • HPLC-DAD : Use a C18 column with acetonitrile/water (70:30) mobile phase, monitoring at 280 nm.
  • NMR Spectroscopy : Assign peaks for the phenolic hydroxyl (δ 5.2–5.8 ppm) and alkyl chain (δ 0.8–1.5 ppm).
  • Thermogravimetric Analysis (TGA) : Confirm thermal stability (decomposition >200°C).
    Cross-validate with commercial reference standards if available .

Basic: How should researchers design in vitro assays to evaluate the biological activity of 2-octadecylglabridin?

Prioritize cell-based assays (e.g., cancer cell lines for cytotoxicity) with positive/negative controls. Use dose-response curves (0.1–100 µM) and calculate IC50_{50} values. Validate results with triplicate runs and include raw data (e.g., cell viability percentages) in tables. Address solvent interference (e.g., DMSO ≤0.1% v/v) .

Advanced: How can contradictions in reported pharmacological data (e.g., varying IC50_{50}50​ values) be systematically resolved?

Conduct meta-analysis of experimental variables:

  • Cell Line Variability : Compare results across multiple lines (e.g., HepG2 vs. MCF-7).
  • Assay Conditions : Standardize incubation time, serum concentration, and endpoint detection (MTT vs. ATP luminescence).
  • Batch Consistency : Test different synthesis batches for purity-driven discrepancies. Publish negative results to reduce publication bias .

Advanced: What computational strategies are effective for elucidating the mechanism of action of 2-octadecylglabridin?

Perform molecular docking (AutoDock Vina) against target proteins (e.g., NF-κB or COX-2). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Compare binding energies (ΔG) with known inhibitors. Include force field parameters and trajectory analysis in supplementary files .

Advanced: How can structural modifications to the alkyl chain improve structure-activity relationships (SAR) for 2-octadecylglabridin?

Synthesize analogs with varying chain lengths (C12–C20) and unsaturation. Test in parallel assays (e.g., antioxidant via DPPH scavenging, anti-inflammatory via TNF-α inhibition). Use QSAR models to correlate chain length with bioactivity. Report regression coefficients and p-values for significance .

Advanced: What experimental designs are optimal for studying synergistic effects between 2-octadecylglabridin and other bioactive compounds?

Apply the Chou-Talalay method :

  • Combination Index (CI) : Calculate using CompuSyn software.
  • Isobolograms : Plot dose pairs for additive/synergistic effects.
    Include fractional effect (Fa) tables and statistical confidence intervals (95% CI) .

Advanced: How should researchers address variability in dose-response data for 2-octadecylglabridin?

Use nonlinear regression models (e.g., four-parameter logistic curve) to fit data. Apply Grubbs’ test to identify outliers. Report EC50_{50}/Hill slope with standard error. Share raw datasets in repositories like Figshare for transparency .

Basic: What protocols ensure stability assessment of 2-octadecylglabridin under physiological conditions?

Incubate in simulated body fluids (SGF/SIF, pH 1.2–6.8) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours. Calculate half-life (t1/2_{1/2}) using first-order kinetics. Include chromatograms and degradation products in appendices .

Advanced: What ethical and methodological guidelines apply to in vivo studies of 2-octadecylglabridin?

Follow ARRIVE 2.0 guidelines :

  • Sample Size : Justify using power analysis (G*Power).
  • Randomization : Use block randomization for treatment groups.
  • Blinding : Implement double-blinding for data collection.
    Submit protocols to institutional review boards (IRBs) and archive raw histopathology images .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.